3-氨基-2-碘苯酚

描述

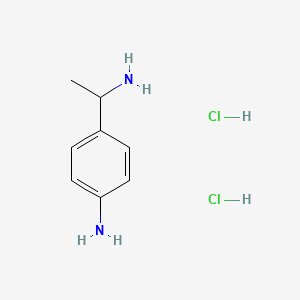

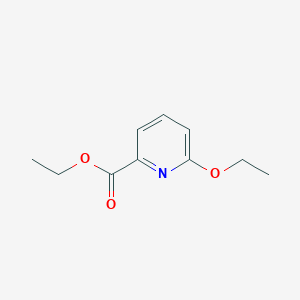

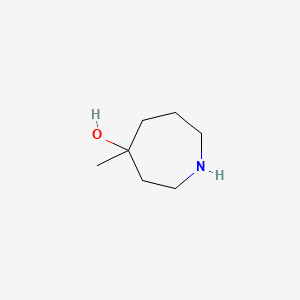

3-Amino-2-iodophenol is a compound with the molecular formula C6H6INO . It is a solid substance and is used for research and development .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-iodophenol is represented by the formula C6H6INO . The InChI key for this compound is BIWJBNNRJCDTTH-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-2-iodophenol are not detailed in the available resources, compounds of similar structure often participate in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

3-Amino-2-iodophenol is a solid substance . It has a molecular weight of 235.02 g/mol . The compound’s InChI code is 1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 .

科学研究应用

1. 增强检测应用中的化学发光

Yu 等人(2016 年)研究了碘苯酚(一种与 3-氨基-2-碘苯酚相关的化合物)在增强过氧化氢和葡萄糖检测中的化学发光中的应用。他们发现碘苯酚显着提高了鲁米诺-H2O2 体系的化学发光,可用于灵敏且简单的测定各种样品(包括血清)中的 H2O2 和葡萄糖水平 (Yu 等,2016)。

2. 应用于钯催化的化学选择性羰基化

Xu 和 Alper(2014 年)报道了氨基苯酚在钯催化的化学选择性羰基化反应中的应用。这些反应可以有效合成酯和酰胺,表明在有机合成和药物中的潜在应用 (Xu 和 Alper,2014)。

3. 蛋白质结构测定

Xie 等人(2004 年)的一项研究利用碘苯酚衍生物进行蛋白质结构测定。他们有效地将对碘-L-苯丙氨酸(一种类似于 3-氨基-2-碘苯酚的化合物)掺入蛋白质中,这促进了使用单波长异常色散实验对蛋白质的结构研究 (Xie 等,2004)。

4. 未保护酚的合成

Jackson 等人(2004 年)描述了碘苯酚与有机锌试剂的钯催化反应,展示了各种未保护酚的合成。该方法对于生产在药物化学和材料科学中不可或缺的化合物非常重要 (Jackson 等,2004)。

5. 了解非共价相互作用

Saha 和 Sastry(2015 年)研究了 4-氨基-2-碘苯酚等化合物中的非共价相互作用。他们的研究提供了对此类化合物在超分子组装中的行为的见解,这与材料科学和药物相关 (Saha 和 Sastry,2015)。

安全和危害

When handling 3-Amino-2-iodophenol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that the compound can participate in various chemical reactions, contributing to the synthesis of complex molecules .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the synthesis of thiophene derivatives, which are known to exhibit a variety of biological effects .

Pharmacokinetics

The compound’s molecular weight (23502 g/mol) suggests that it may have suitable properties for absorption and distribution .

Result of Action

Similar compounds have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

生化分析

Biochemical Properties

3-Amino-2-iodophenol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidases. The amino group in 3-Amino-2-iodophenol can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing enzyme-substrate complexes .

Cellular Effects

The effects of 3-Amino-2-iodophenol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the activity of key signaling proteins, 3-Amino-2-iodophenol can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, 3-Amino-2-iodophenol exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating them. This binding often involves hydrogen bonding and halogen bonding, which stabilize the enzyme-substrate complex. Additionally, 3-Amino-2-iodophenol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-2-iodophenol can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-Amino-2-iodophenol can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 3-Amino-2-iodophenol vary with dosage in animal models. At low doses, it can have beneficial effects, such as enhancing antioxidant defenses. At high doses, it can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where a certain concentration of 3-Amino-2-iodophenol is required to elicit a biological response .

Metabolic Pathways

3-Amino-2-iodophenol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism is also influenced by cofactors such as NADPH .

Transport and Distribution

Within cells, 3-Amino-2-iodophenol is transported and distributed by various mechanisms. It can be taken up by cells through passive diffusion or active transport. Once inside the cell, it can bind to transport proteins, which facilitate its distribution to different cellular compartments. The compound’s localization can influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Amino-2-iodophenol is crucial for its activity. It is often found in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific organelles .

属性

IUPAC Name |

3-amino-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJBNNRJCDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315417 | |

| Record name | 3-Amino-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99968-82-8 | |

| Record name | 3-Amino-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)